Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

CCT241161 BRAF inhibitor resistant cells
protocol

Author: Smolecule Technical Support Team. Date: February 2026
Compound Focus: CCT241161
Cat. No.: S548106

CCT241161 Profile & Efficacy Data

The following tables consolidate the quantitative data available for CCT241161, including its kinase

inhibition profile and performance in cellular and animal models.

Table 1: Biochemical Kinase Inhibition Profile of CCT241161 [1]

Kinase Target ICs0 (UM)
BRAF (Wild-Type) 0.252
BRAF (V600E Mutant) 0.015
CRAF 0.006
SRC 0.015
LCK 0.003
MEK1 >10

COoT >10
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Table 2: Cellular and In Vivo Efficacy of CCT241161 [1]

Model Type System / Cell Line Key Finding
Cellular Efficacy (In WM266.4 (BRAF Mutant) Inhibited phospho-MEK and
Vitro) phospho-ERK.

D35 (BRAF/RAS Wild-Type) Did not inhibit phospho-MEK

and phospho-ERK.

A375 (BRAF Mutant, PLX4720-Resistant) Inhibited growth of resistant

cells.
Animal Efficacy (In PLX4720-Resistant A375 Xenografts Inhibited tumor growth.
Vivo)
Patient-Derived Xenografts (PDXs) from Effective in inhibiting tumor
patients with intrinsic or acquired growth.
Vemurafenib resistance
Pharmacokinetics CD-1 Mice (oral dosing, 10 mg/kg/day) Plasma concentration ~1 uM at
14 hours; Oral bioavailability
~55%.

Mechanism of Action and Signaling Pathways

CCT241161 is characterized as a "paradox-breaking" pan-RAF inhibitor that also targets SRC-family

kinases (SFKs) [1] [2]. Its mechanism can be visualized in the following pathway diagram.
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This dual-targeting mechanism allows CCT241161 to overcome several common resistance pathways:
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e Prevents Paradoxical ERK Activation: Unlike first-generation BRAF inhibitors (like vemurafenib),
CCT241161 does not activate the MAPK pathway in RAS-mutant cells [1] [3].

e Overcomes Resistance from RTKI/ISFK Signaling: By directly inhibiting SFKs, it blocks a key
bypass pathway that reactivates survival signals in resistant cells [1] [4].

e Targets NRAS-Mediated Resistance: Its pan-RAF activity allows it to inhibit signaling downstream of
mutant NRAS, which often drives resistance through CRAF [1].

Guide to Developing Experimental Protocols

Since explicit protocols are unavailable, here is a framework to reconstruct them based on the described

methodologies [1].

Culturing Resistant Cell Lines

¢ Key Cells: The study used A375 melanoma cells with acquired resistance to the BRAF inhibitor
PLX4720, as well as vemurafenib-resistant patient-derived xenograft (PDX) models.

¢ Inducing Resistance: To replicate this, a standard method is to culture a BRAF-mutant cell line (like
A375) in progressively increasing concentrations of a BRAF inhibitor (e.g., PLX4720 or vemurafenib)
over several months until stable resistance is achieved.

Assessing Target Engagement and Efficacy

¢ Western Blot Analysis: To confirm the compound's mechanism, you would treat resistant cells with
CCT241161 and analyze cell lysates by Western blot. The primary antibodies would target phospho-
MEK, phospho-ERK, and phospho-SRC (or other SFK members), alongside total protein levels to
confirm inhibition of the intended pathways.

e Cell Viability/Proliferation Assays: The research used growth inhibition assays (Glso) to measure
cellular sensitivity. You could apply assays like MTT, CellTiter-Glo, or colony formation to determine
the potency of CCT241161 against parental and resistant cells.

In Vivo Efficacy Studies

o Xenograft Models: The in vivo data came from studies where mice were implanted with PLX4720-
resistant A375 cells or PDX tumors from patients resistant to vemurafenib.

¢ Dosing Regimen: The published study administered CCT241161 orally at 10 mg/kg per day.

e Endpoint Analysis: Tumor volume was measured regularly. At the end of the study, tumors were
harvested for analysis of phospho-ERK and phospho-SRC to confirm pathway suppression.

Need Custom Synthesis?
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I Email: info@smolecule.com or Request Quote Online.

References

1. Paradox-Breaking RAF Inhibitors that Also Target SRC Are ... [pmc.ncbi.nim.nih.gov]
2. Paradox-Breaking RAF Inhibitors that Also Target SRC Are ... [sciencedirect.com]

3. An integrated model of RAF inhibitor action predicts ... - PMC [pmc.ncbi.nlm.nih.gov]
4. Diverse Mechanisms of BRAF Inhibitor Resistance in ... [frontiersin.org]

To cite this document: Smolecule. [CCT241161 BRAF inhibitor resistant cells protocol]. Smolecule,
[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548106#cct241161-braf-

inhibitor-resistant-cells-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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